3,3-Difluorocyclobutanecarboxylic acid
Overview
Description
3,3-Difluorocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H6F2O2. It is a white to light yellow powder or crystal with a melting point of 51.0 to 55.0 °C and a boiling point of 205 °C . This compound is notable for its two fluorine atoms attached to the cyclobutane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclobutanecarboxylic acid can be synthesized from cyclobutanecarboxylic acid, 3,3-difluoro-, ethyl ester. The synthesis involves the hydrolysis of the ester to yield the desired carboxylic acid . The reaction typically requires a strong acid or base as a catalyst and is conducted under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
An industrialized preparation method for this compound has been developed to address the high cost of raw materials and fluorinated reagents. This method involves the use of more cost-effective starting materials and optimized reaction conditions to enable large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorocyclobutanecarboxylic acid
- 3,3-Difluoropyrrolidine hydrochloride
- 3,3-Difluorocyclobutanamine hydrochloride
Uniqueness
3,3-Difluorocyclobutanecarboxylic acid is unique due to its two fluorine atoms on the cyclobutane ring, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of fluorinated analogues and other specialized chemicals .
Biological Activity
3,3-Difluorocyclobutanecarboxylic acid (DFCA) is a fluorinated organic compound characterized by a cyclobutane ring with two fluorine atoms at the 3-position and a carboxylic acid functional group. This unique structure imparts significant biological activity and potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is with a molecular weight of 136.1 g/mol.
Biological Activity Overview
The biological activity of DFCA is primarily linked to its role as a building block in pharmaceuticals. The incorporation of fluorine atoms in organic compounds is known to enhance metabolic stability and bioavailability, making fluorinated compounds often more effective than their non-fluorinated counterparts. Research has indicated that the presence of fluorine can significantly alter the physical and chemical properties of molecules, impacting their biological interactions.
Key Findings
- Metabolic Stability : Fluorinated compounds like DFCA exhibit improved metabolic stability, which is crucial for drug development.
- Bioavailability : The introduction of fluorine enhances the bioavailability of drug candidates, potentially leading to better therapeutic outcomes.
- Reactivity : DFCA's structure allows for controlled chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Case Studies and Research Findings
Several studies have explored the biological activity and applications of DFCA:
- Fluorine Substitution Studies : Research has focused on how fluorine substitution affects the reactivity and interaction profiles of compounds. For instance, studies have shown that DFCA can influence binding affinities with proteins due to the electronegative nature of fluorine, altering metabolic pathways.
- Pharmaceutical Applications : DFCA has been investigated as a precursor for synthesizing novel pharmaceuticals. Its derivatives are being studied for their potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer drugs.
- Material Science : Emerging research indicates that DFCA may also have applications in developing novel materials due to its unique structural properties.
Comparative Analysis
The uniqueness of DFCA can be highlighted through a comparison with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cyclobutanecarboxylic Acid | Cyclobutane ring with one carboxylic group | Lacks fluorine substituents; less stable |
1-Amino-3,3-Difluorocyclobutanecarboxylic Acid | Contains an amino group along with difluorocyclobutane structure | Offers different biological activity due to amino group |
2,2-Difluoropropanoic Acid | Propanoic acid structure with two fluorines | Different ring structure; broader applications |
1-Fluoro-2-methylcyclopropanecarboxylic Acid | Cyclopropane ring with one fluorine and one methyl | Smaller ring size; different reactivity |
Toxicological Profile
DFCA is classified as an irritant and has been associated with various toxicity levels:
- Acute Toxicity :
- Dermal: Category 4
- Inhalation: Category 4
- Oral: Category 4
- Specific Target Organ Toxicity :
- Respiratory Tract Irritation: Category 3
These classifications highlight the need for careful handling and usage in laboratory settings.
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCVBKYFLWAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549140 | |
Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107496-54-8 | |
Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Difluorocyclobutanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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